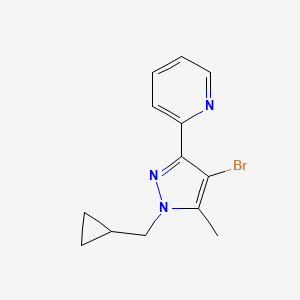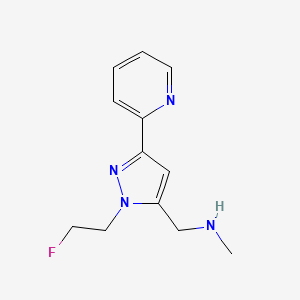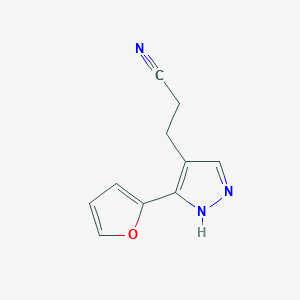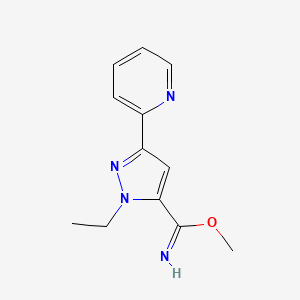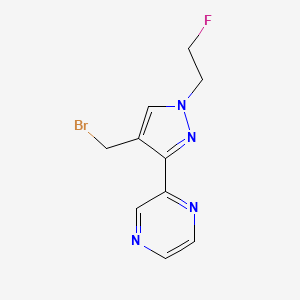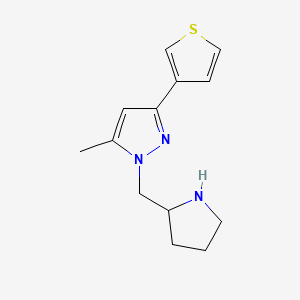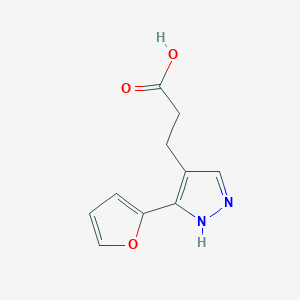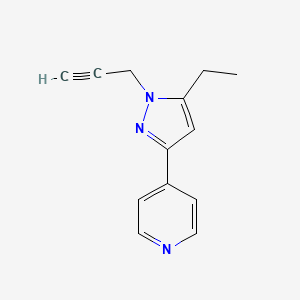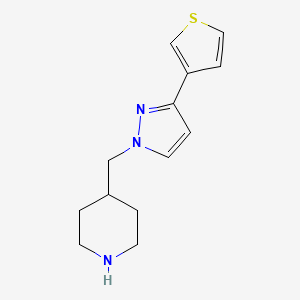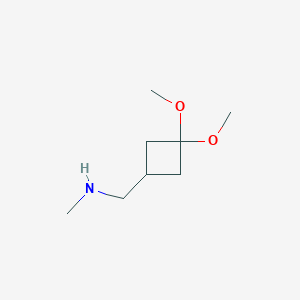
1-(3,3-dimethoxycyclobutyl)-N-methylmethanamine
Descripción general
Descripción
“(3,3-Dimethoxycyclobutyl)methanol” is a chemical compound with the CAS Number: 175021-11-1 . It has a molecular weight of 146.19 and its IUPAC name is (3,3-dimethoxycyclobutyl)methanol . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of (3,3-dimethoxycyclobutyl)methanol involves a reaction with 1H-imidazole, iodine, and triphenylphosphine in dichloromethane at 0 - 25℃ for 2.5 hours . Another synthesis method involves the reaction of methyl 3,3-dimethoxycyclobutanecarboxylate with lithium aluminum hydride in tetrahydrofuran at 0℃ .Physical And Chemical Properties Analysis
The physical and chemical properties of (3,3-dimethoxycyclobutyl)methanol include a molecular weight of 146.19 , and it is a liquid at room temperature .Aplicaciones Científicas De Investigación
Structural Elucidation and Antioxidant Properties
Aminoethylcysteine ketimine decarboxylated dimer is a natural sulfur compound with significant antioxidant properties. This compound inhibits reactions mediated by peroxynitrite, a potent oxidizing and nitrating agent, highlighting its potential in oxidative stress-related research. Structural elucidation of its oxidation products contributes to our understanding of its stability and reactivity under oxidative conditions (Mannina et al., 2004).
Synthesis and Chemical Reactions
Methylenecyclobutene, a compound related to 1-(3,3-dimethoxycyclobutyl)-N-methylmethanamine, has been synthesized and studied for its polymerization and addition reactions. Such research underpins the synthetic versatility of cyclobutyl-based compounds, offering insights into novel synthetic pathways and potential applications in material science and organic synthesis (Applequist & Roberts, 1956).
Antitumor Activity and DNA Interaction
Palladium(II) and platinum(II) complexes with model nucleobase anions exhibit significant antitumor activity. The study of these complexes, including those with structural analogues to this compound, helps in understanding the interactions between metal compounds and DNA, potentially leading to new cancer therapies (Ruiz et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,3-dimethoxycyclobutyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-6-7-4-8(5-7,10-2)11-3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHVTGJFGVSRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




